molecular formula C15H16FN B1297320 N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine CAS No. 401-35-4

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine

Cat. No.: B1297320
CAS No.: 401-35-4
M. Wt: 229.29 g/mol
InChI Key: XDFWSUATJFROCP-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is an organic compound that belongs to the class of substituted amines It features a benzyl group, a fluorophenyl group, and a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine typically involves the following steps:

    Starting Materials: Benzyl chloride, 2-fluoroaniline, and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-1-(2-fluorophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on its structure and the target. It may also inhibit or activate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2-chlorophenyl)-N-methylmethanamine
  • N-benzyl-1-(2-bromophenyl)-N-methylmethanamine
  • N-benzyl-1-(2-iodophenyl)-N-methylmethanamine

Uniqueness

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its halogenated analogs.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFWSUATJFROCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349601
Record name N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401-35-4
Record name N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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